molecular formula C17H20FN5O2 B2438453 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide CAS No. 1796988-59-4

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide

Cat. No. B2438453
CAS RN: 1796988-59-4
M. Wt: 345.378
InChI Key: DZKOIQITKOZMFO-UHFFFAOYSA-N
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Description

The compound “N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-fluorobenzamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The molecule also has a dimethylamino group and a fluorobenzamide group attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the dimethylamino group is known to be a good nucleophile and could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and spectral properties .

Scientific Research Applications

Therapeutic Development and Biological Activities

  • Neurokinin Receptor Antagonism : A study on an orally active, water-soluble neurokinin-1 receptor antagonist highlights the importance of morpholinopyrimidinyl derivatives in developing treatments for conditions like emesis and depression. The compound demonstrated efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).

  • Antitumor and Biological Screening : Research involving pyrimidine-linked morpholinophenyl derivatives showcases the synthetic approach and biological activity assessment of these compounds. They were evaluated for larvicidal activity, demonstrating significant potential against third instar larvae, suggesting applications in pest control and possibly extending to antitumor activities (Gorle et al., 2016).

Chemical Synthesis Methodologies

  • Integrated Flow and Microwave Approach : The synthesis of protein kinase inhibitors employing a hybrid flow and microwave methodology indicates advanced strategies for creating morpholinopyrimidinyl derivatives. This approach enhances the efficiency, yield, and environmental sustainability of producing complex organic compounds, highlighting the versatility of morpholinopyrimidinyl scaffolds in medicinal chemistry (Russell et al., 2015).

  • Metabotropic Glutamate Receptor Antagonists : Investigations into compounds like 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide for their role as metabotropic glutamate receptor 1 antagonists demonstrate the therapeutic potential of morpholinopyrimidinyl derivatives. Such compounds exhibit promising pharmacokinetic profiles and antipsychotic-like effects in animal models, underscoring their relevance in addressing psychiatric and neurological disorders (Satoh et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-22(2)15-14(20-16(24)12-4-3-5-13(18)10-12)11-19-17(21-15)23-6-8-25-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKOIQITKOZMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC(=CC=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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